molecular formula C21H29N3 B13752318 1-(2-(1,2-Diphenylethylamino)ethyl)-4-methylpiperazine CAS No. 23892-50-4

1-(2-(1,2-Diphenylethylamino)ethyl)-4-methylpiperazine

Cat. No.: B13752318
CAS No.: 23892-50-4
M. Wt: 323.5 g/mol
InChI Key: DMNHKFGNEACKMZ-UHFFFAOYSA-N
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Description

1-(2-(1,2-Diphenylethylamino)ethyl)-4-methylpiperazine is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with a diphenylethylamino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1,2-Diphenylethylamino)ethyl)-4-methylpiperazine typically involves the reaction of 1,2-diphenylethylamine with 4-methylpiperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(1,2-Diphenylethylamino)ethyl)-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as chromium trioxide or potassium permanganate, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2-(1,2-Diphenylethylamino)ethyl)-4-methylpiperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(1,2-Diphenylethylamino)ethyl)-4-methylpiperazine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.

Similar Compounds:

    1,2-Diphenylethylamine: A precursor in the synthesis of this compound.

    4-Methylpiperazine: Another precursor used in the synthesis.

    Diphenylacetylene: A related compound with a similar diphenyl structure.

Uniqueness: this compound is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

23892-50-4

Molecular Formula

C21H29N3

Molecular Weight

323.5 g/mol

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)ethyl]-1,2-diphenylethanamine

InChI

InChI=1S/C21H29N3/c1-23-14-16-24(17-15-23)13-12-22-21(20-10-6-3-7-11-20)18-19-8-4-2-5-9-19/h2-11,21-22H,12-18H2,1H3

InChI Key

DMNHKFGNEACKMZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCNC(CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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